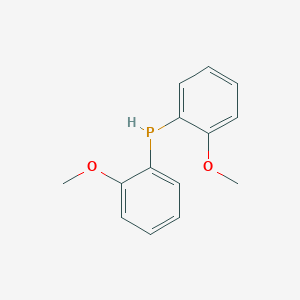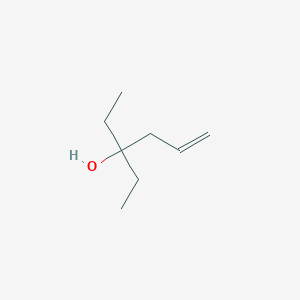
Vicenin 3
Descripción general
Descripción
Vicenin-3 is a C-glycosyl compound that is apigenin substituted by a beta-D-glucosyl group and a beta-D-xylosyl group at positions 6 and 8 respectively . It has a role as a plant metabolite and is functionally related to an isovitexin .
Molecular Structure Analysis
Vicenin-3 has a molecular formula of C26H28O14 . It is a C-glycosyl compound and a trihydroxyflavone . More detailed structural analysis would require advanced techniques such as NMR spectroscopy.Chemical Reactions Analysis
Vicenin-3 has been found to inhibit the production of Nitric oxide (NO) and Prostaglandin E2 (PGE2) in interleukin (IL)-1β-treated SW1353 chondrocytes . More research is needed to fully understand the chemical reactions involving Vicenin-3.Physical And Chemical Properties Analysis
Vicenin-3 has a molecular weight of 564.49 . More detailed physical and chemical properties would require laboratory analysis.Aplicaciones Científicas De Investigación
Cancer Treatment
Vicenin 3 has been found to have significant anticancer activities. It inhibits the growth of prostate cancer (PC-3, DU-145 and LNCaP cells) in-vitro and in-vivo, and induces apoptosis in hT-29 human colon cancer cells . It also has an inhibitory effect on cancer metastasis, specifically on the TGF-β1-induced EMT process in lung adenocarcinoma cells .
Inhibition of Epithelial–Mesenchymal Transition (EMT)
Vicenin 3 has been shown to reverse TGF-β1-Induced Epithelial–Mesenchymal Transition in Lung Adenocarcinoma Cells through TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways . This is the first time that the anti-metastatic effects of Vicenin 3 have been demonstrated .
Wound Healing
Vicenin 3 has been reported to enhance wound healing, especially in hyperglycemic conditions. It reduces pro-inflammatory cytokines (IL-1β, IL-6 and TNF-α), mediators (iNOS and COX-2), and nitric oxide (NO) via the NF-κB pathway . It also releases growth factors such as (VEGF and TGF-β) to enhance cell proliferation, migration, and wound contraction via the VEGF and TGF-β mechanism pathways .
Anti-Inflammatory Properties
Vicenin 3 has been found to significantly inhibit IL‑1β‑induced production of NO and PGE . This suggests that Vicenin 3 has potential anti-inflammatory properties.
5. Protection Against Heat and Oxidative Stress Vicenin 3 has been suggested to have protective effects against heat and oxidative stress . However, more research is needed to fully understand this application.
Treatment of Degenerative Diseases
Vicenin 3 has been found to ameliorate ECM degradation by regulating the MAPK pathway . This suggests that Vicenin 3 could potentially be used in the treatment of degenerative diseases.
Mecanismo De Acción
Target of Action
Vicenin 3 primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body. Vicenin 3 acts as an ACE inhibitor, which means it blocks the action of ACE, thereby reducing the production of angiotensin II, a potent vasoconstrictor.
Mode of Action
Vicenin 3 interacts with its targets by inhibiting their activity. Specifically, it inhibits the ACE, thereby reducing the production of angiotensin II . This leads to vasodilation, which decreases blood pressure. Furthermore, Vicenin 3 has been found to regulate the Mitogen-Activated Protein Kinase (MAPK) pathway in chondrocytes .
Biochemical Pathways
Vicenin 3 affects several biochemical pathways. It regulates the MAPK pathway, which plays a key role in the release of cartilage-degrading enzymes from osteoarthritis chondrocytes . Additionally, Vicenin 3 has been found to inhibit TGF-β1-induced Epithelial–Mesenchymal Transition (EMT) via the deactivation of TGF-β/Smad and PI3K/Akt/mTOR signaling pathways .
Result of Action
Vicenin 3 has been found to significantly inhibit IL-1β-induced production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2). It also reverses the increments in the expression levels of Matrix Metalloproteinases (MMP-1, MMP-3, MMP-13), ADAMTS-4 and ADAMTS-5 induced by IL-1β, in addition to the IL-1β-induced degradation of collagen type II and aggrecan . These actions suggest that Vicenin 3 may have therapeutic potential for the treatment of osteoarthritis.
Action Environment
The action of Vicenin 3 can be influenced by various environmental factors. For instance, the microenvironment of osteoarthritis, which is mimicked by IL-1β-treated SW1353 chondrocytes, has been used to study the effects of Vicenin 3 . .
Safety and Hazards
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDUKUSNQNWVET-MCIQUCDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vicenin 3 | |
CAS RN |
59914-91-9 | |
| Record name | Vicenin 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059914919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the mechanism of action of Vicenin-3 in osteoarthritis?
A1: Vicenin-3 demonstrates potential therapeutic effects in osteoarthritis by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway plays a critical role in the progression of osteoarthritis by stimulating chondrocytes to release cartilage-degrading enzymes []. By suppressing the activation of MAPK, Vicenin-3 effectively reduces the production of inflammatory mediators such as nitric oxide and Prostaglandin E2, as well as matrix metalloproteinases (MMPs) like MMP-1, MMP-3, and MMP-13, and A Disintegrin-like and Metalloproteinase with Thrombospondin motifs (ADAMTS) like ADAMTS-4 and ADAMTS-5 []. This ultimately helps protect against the degradation of collagen type II and aggrecan, key components of articular cartilage [].
Q2: What structural features of Vicenin-3 contribute to its antioxidant activity?
A2: Vicenin-3 is a C-glycosylflavonoid. Research suggests that the presence of hydroxyl groups in C-glycosylflavonoids like Vicenin-3 plays a crucial role in their ability to inhibit lipid peroxidation, a key mechanism of cellular damage [].
Q3: How is the quality consistency of Desmodium styracifolium, a plant source of Vicenin-3, evaluated?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a systematic quantitative fingerprint method (SQFM) is used to assess the quality consistency of Desmodium styracifolium [, ]. This method allows for the simultaneous quantification of five major constituents: Vicenin-1, Schaftoside, Isoschaftoside, Vicenin-3, and Isovitexin []. This fingerprint analysis provides a comprehensive profile of the chemical constituents, ensuring batch-to-batch consistency and quality control of the plant material [].
Q4: Are there any analytical methods for studying the pharmacokinetics of Vicenin-3?
A4: Yes, a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed to quantify Vicenin-3 and other related C-glycosylflavones in rat plasma []. This method enables researchers to study the absorption, distribution, metabolism, and excretion (ADME) profile of Vicenin-3, providing valuable insights into its pharmacokinetic behavior in vivo [].
Q5: Has Vicenin-3 been isolated from other plant sources besides Desmodium styracifolium?
A5: Yes, Vicenin-3 has been identified and isolated from other plant species, including Vaccinium bracteatum [] and Tetrastigma hemsleyanum leaves []. This suggests that Vicenin-3 might be a common bioactive constituent in various plant families, expanding its potential sources for research and applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



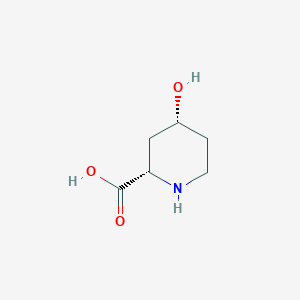
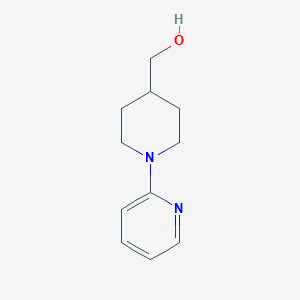

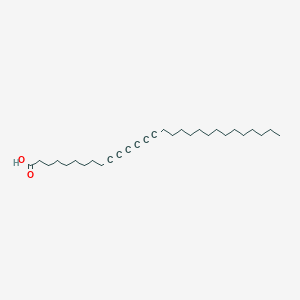
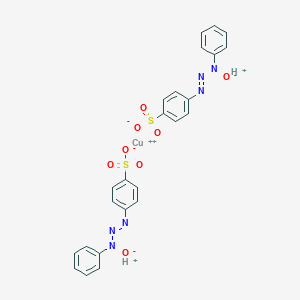
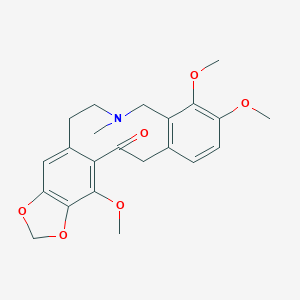

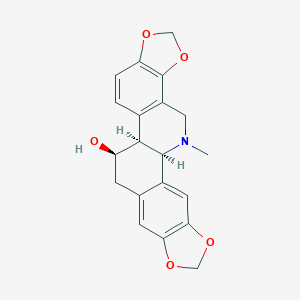
![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)

